Ethyl 2,2-dimethyl-3-oxopentanoate

Description

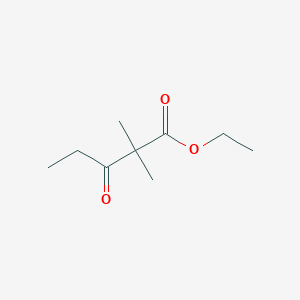

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOMWIBESRUZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336425 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57959-48-5 | |

| Record name | Ethyl 2,2-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-oxopentanoate, a versatile β-keto ester with significant potential in synthetic chemistry and drug discovery. The document will cover its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its emerging applications as a key building block in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: Unveiling a Versatile Synthetic Intermediate

Ethyl 2,2-dimethyl-3-oxopentanoate, registered under the CAS number 57959-48-5 , is a β-keto ester that has garnered interest within the scientific community for its utility as a synthetic intermediate.[1] Its structure, featuring a sterically hindered α-quaternary center, a reactive ketone, and an ester functional group, provides a unique platform for the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing the in-depth knowledge necessary for its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in the laboratory. The key properties of Ethyl 2,2-dimethyl-3-oxopentanoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57959-48-5 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | ethyl 2,2-dimethyl-3-oxopentanoate | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly reported, but expected to be in the range of similar β-keto esters. | |

| Solubility | Soluble in common organic solvents. | |

| SMILES | CCOC(=O)C(C)(C)C(=O)CC | [2] |

Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate: A Mechanistic Approach

The synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate is most effectively achieved through the C-acylation of the enolate of ethyl 2,2-dimethylpropanoate (also known as ethyl pivalate). This approach leverages the principles of enolate chemistry, a cornerstone of modern organic synthesis.

Theoretical Underpinnings: The Acylation of Ester Enolates

The formation of a new carbon-carbon bond at the α-position of a carbonyl compound via its enolate is a fundamental transformation in organic chemistry.[3][4] In the case of esters, the α-protons are less acidic than those of ketones or aldehydes, necessitating the use of a strong, non-nucleophilic base to generate a sufficient concentration of the enolate for subsequent reactions.[4] Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, as it is highly effective at deprotonation without competing in nucleophilic addition to the ester carbonyl.

Once formed, the ester enolate acts as a potent nucleophile, capable of attacking a variety of electrophiles. For the synthesis of β-keto esters, an acylating agent such as an acyl chloride or an acid anhydride is used as the electrophile.[5]

Proposed Synthetic Workflow

The following is a detailed, step-by-step protocol for the synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate, grounded in established principles of organic chemistry.

Caption: Synthetic workflow for Ethyl 2,2-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,2-dimethylpropanoate (Ethyl Pivalate)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a stoichiometric equivalent of n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl 2,2-dimethylpropanoate in anhydrous THF dropwise. The addition should be slow to control the temperature. Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate. The causality behind this step is the need for a strong, non-nucleophilic base to quantitatively form the enolate of the sterically hindered and less acidic ester.

-

C-Acylation: To the enolate solution, add propionyl chloride dropwise, again maintaining the temperature at -78 °C. The propionyl chloride acts as the electrophile, and the enolate attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Reaction Quench and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold. This protonates any remaining enolate and neutralizes the reaction. Allow the mixture to warm to room temperature.

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Ethyl 2,2-dimethyl-3-oxopentanoate by vacuum distillation or flash column chromatography on silica gel.

Applications in Drug Discovery and Development

β-Keto esters are valuable building blocks in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[6] Their ability to participate in various chemical transformations, including alkylations, condensations, and cyclizations, makes them indispensable tools for medicinal chemists.

While specific, publicly available examples of Ethyl 2,2-dimethyl-3-oxopentanoate in the synthesis of marketed drugs are not abundant, its structural motifs suggest several potential applications:

As a Precursor to Substituted Heterocycles

The 1,3-dicarbonyl functionality of Ethyl 2,2-dimethyl-3-oxopentanoate makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles. These heterocycles are prevalent scaffolds in many approved drugs.

Introduction of a Gem-Dimethyl Group

The gem-dimethyl group is a common structural feature in many drug molecules. It can enhance metabolic stability by blocking sites of oxidation and can also influence the conformation of a molecule, leading to improved binding to a biological target. The use of Ethyl 2,2-dimethyl-3-oxopentanoate allows for the direct incorporation of this valuable motif.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

In drug discovery programs, the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. Ethyl 2,2-dimethyl-3-oxopentanoate can serve as a versatile starting material for the synthesis of a library of analogues, enabling comprehensive SAR studies.

Potential Role in the Synthesis of Oxetanes

A Chinese patent describes the synthesis of 2,2-dimethyl-3-oxetanone, a valuable building block in medicinal chemistry, from a related starting material.[7] This suggests a potential application pathway for Ethyl 2,2-dimethyl-3-oxopentanoate in the synthesis of novel oxetane-containing drug candidates. Oxetanes are increasingly being incorporated into drug molecules to improve their physicochemical properties.

Caption: Potential applications of Ethyl 2,2-dimethyl-3-oxopentanoate in drug discovery.

Conclusion

Ethyl 2,2-dimethyl-3-oxopentanoate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established enolate acylation chemistry. The unique structural features of this compound provide a gateway to a diverse range of complex molecules, including those with desirable pharmacokinetic and pharmacodynamic properties. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- BenchChem. (2025). Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis. BenchChem.

- CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents. (n.d.).

- Srini Chem. (2025, August 18). CAS No: 2009-98-5 Manufacturers in Hyderabad, India.

- PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate.

- PrepChem.com. (n.d.).

- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Royal Society of Chemistry.

- ChemScene. (n.d.).

- Neuman, R. C. (n.d.).

- AChemBlock. (2026, February 11).

- Enol

- Al-Masoudi, N. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.

- 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.

- Keglevich, G., et al. (n.d.).

- ChemicalBook. (2022, September 7).

- Acyl

- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- CN1626498A - Method for preparing propionyl ethyl acetate - Google Patents. (n.d.).

Sources

- 1. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,2-dimethyl-3-oxopentanoate 95.00% | CAS: 57959-48-5 | AChemBlock [achemblock.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of ethyl 2,2-dimethyl-3-oxopentanoate, a beta-keto ester with significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique structural and reactive properties of this compound.

Introduction: The Strategic Value of β-Keto Esters in Medicinal Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group. This arrangement imparts unique reactivity, making them highly valuable intermediates in the synthesis of complex organic molecules.[1] The presence of both electrophilic (carbonyl carbons) and nucleophilic (enolate alpha-carbon) centers, combined with the acidity of the α-protons, allows for a diverse range of chemical transformations. These include alkylations, acylations, and cyclization reactions to form various heterocyclic systems that are core scaffolds in many pharmaceuticals.[2]

Ethyl 2,2-dimethyl-3-oxopentanoate (CAS No: 57959-48-5) is a specific example of a β-keto ester that offers distinct advantages due to its gem-dimethyl substitution at the α-position. This structural feature blocks further deprotonation and reaction at this site after its initial formation, allowing for regioselective reactions and preventing unwanted side products.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of ethyl 2,2-dimethyl-3-oxopentanoate is crucial for its effective use and characterization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-dimethyl-3-oxopentanoate | [3] |

| CAS Number | 57959-48-5 | [3] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| SMILES | CCOC(=O)C(C)(C)C(=O)CC | [4] |

Spectroscopic Characterization

While publicly available, fully annotated spectra are limited, the expected spectroscopic data for ethyl 2,2-dimethyl-3-oxopentanoate can be reliably predicted based on its structure and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.7 | Quartet | 2H | -C(=O)-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.2 | Singlet | 6H | -C(CH₃ )₂- |

| ~1.1 | Triplet | 3H | -C(=O)-CH₂-CH₃ |

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.[5][6]

The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketone Carbonyl (-C =O) |

| ~175 | Ester Carbonyl (-C (=O)O-) |

| ~61 | Methylene Carbon of Ethyl Ester (-O-CH₂ -CH₃) |

| ~55 | Quaternary Carbon (-C (CH₃)₂) |

| ~36 | Methylene Carbon of Propanoyl Group (-C(=O)-CH₂ -CH₃) |

| ~25 | Methyl Carbons of Gem-dimethyl Group (-C(CH₃ )₂) |

| ~14 | Methyl Carbon of Ethyl Ester (-O-CH₂-CH₃ ) |

| ~8 | Methyl Carbon of Propanoyl Group (-C(=O)-CH₂-CH₃ ) |

Note: These are predicted chemical shifts based on typical values for similar functional groups.[7]

The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | Ester C=O Stretch |

| ~1715 | Strong | Ketone C=O Stretch |

| ~1200-1000 | Strong | C-O Stretch |

The presence of two distinct carbonyl peaks is a hallmark of β-keto esters that do not significantly enolize. The gem-dimethyl substitution in ethyl 2,2-dimethyl-3-oxopentanoate hinders enolization, thus a strong enol O-H band is not expected.[8]

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group from the propanoyl moiety (-CH₂CH₃, m/z = 29), and cleavage at the α-carbon.[9]

Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate

A robust and scalable synthesis of ethyl 2,2-dimethyl-3-oxopentanoate is essential for its utilization in drug development programs. A plausible and efficient method involves the acylation of the enolate of ethyl 2,2-dimethylpropanoate.

Synthetic Workflow

Caption: Synthetic workflow for ethyl 2,2-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,2-dimethylpropanoate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Propanoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride (saturated)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

To this LDA solution, add ethyl 2,2-dimethylpropanoate dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation. The absence of an α-proton on the gem-dimethyl substituted carbon ensures regioselective deprotonation.[10]

-

-

Acylation:

-

Slowly add propanoyl chloride to the enolate solution at -78 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure ethyl 2,2-dimethyl-3-oxopentanoate.[11]

-

Applications in Drug Development

The unique structural features of ethyl 2,2-dimethyl-3-oxopentanoate make it a valuable precursor for the synthesis of various heterocyclic scaffolds of medicinal importance. The gem-dimethyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.

Synthesis of Substituted Pyrazoles

Pyrazoles are a common motif in many approved drugs, exhibiting a wide range of biological activities. Ethyl 2,2-dimethyl-3-oxopentanoate can serve as a 1,3-dielectrophile for the synthesis of substituted pyrazoles via condensation with hydrazine derivatives.

Caption: Synthesis of pyrazoles from ethyl 2,2-dimethyl-3-oxopentanoate.

Precursor to Chiral Building Blocks

While the parent molecule is achiral, the ketone functionality can be stereoselectively reduced to introduce a chiral center. The resulting hydroxy ester can then be utilized in the synthesis of enantiomerically pure natural products or drug candidates.

Potential in Fragment-Based Drug Discovery

With a molecular weight under 200 g/mol and a simple, yet functionalized structure, ethyl 2,2-dimethyl-3-oxopentanoate and its derivatives are well-suited for use in fragment-based drug discovery (FBDD) campaigns to identify novel binding motifs for therapeutic targets.

Conclusion

Ethyl 2,2-dimethyl-3-oxopentanoate is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the unique reactivity imparted by the β-keto ester functionality and the regiochemical control offered by the gem-dimethyl group, makes it an attractive starting material for the synthesis of complex molecules. For researchers and scientists in drug development, this compound represents a powerful tool for accessing novel chemical matter and constructing key intermediates for a variety of therapeutic targets.

References

- BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Royal Society of Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (2025, February 28).

- Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 324-330.

- PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate.

- Google Patents. (n.d.).

- MedChemExpress. (n.d.).

- Fiveable. (2025, September 15). Beta-Keto Ester Definition.

- Chem 201 Archive – Alan Shusterman. (n.d.). How to interpret your IR spectrum.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BenchChem. (n.d.).

- Organic Chemistry Portal. (n.d.).

- The Regioselective Acylation Reactions of Imidazopyridines. (n.d.).

- Google Patents. (n.d.).

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- BenchChem. (2025, December). Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis.

- Khan Academy. (n.d.).

- SpectraBase. (n.d.). 3-Ethyl-2,2-dimethyl-3-pentanol - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Pentanoic acid, 2,2-dimethyl-, ethyl ester.

- Advanced ChemBlocks. (n.d.).

- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

- Sigma-Aldrich. (n.d.).

- PubChemLite. (n.d.).

- ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

- RIFM. (2021, June 24).

- Moldb. (n.d.).

- Srini Chem. (2025, August 18). CAS No: 2009-98-5 Manufacturers in Hyderabad, India.

- PubChem. (n.d.).

- Chemistry LibreTexts. (2025, March 12). 22.

- ResearchGate. (2023, October 9). Reaction Pathways of Propenoyl Chloride (CH 2 CH–C( O)Cl) on Cu(100) and O/Cu(100).

- Matrix Fine Chemicals. (n.d.).

- Master Organic Chemistry. (2022, August 16).

- 18: Reactions of Enol

- Chem 201 Archive – Alan Shusterman. (n.d.). How to interpret your IR spectrum.

- MilliporeSigma. (n.d.).

- NC State University Libraries. (n.d.). 22.

- Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 2,2-dimethylbutane.

Sources

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2,2-dimethyl-3-oxopentanoate 95.00% | CAS: 57959-48-5 | AChemBlock [achemblock.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-oxopentanoate, a β-keto ester with a quaternary α-carbon, is a valuable building block in organic synthesis. Its unique structural features, including the sterically hindered ketone and the versatile ester functionality, make it a significant precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The gem-dimethyl group can impart specific conformational constraints and metabolic stability to target molecules, a desirable attribute in drug design. This guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 2,2-dimethyl-3-oxopentanoate, delving into the mechanistic details, experimental considerations, and proven protocols.

Significance in Synthetic Chemistry

The presence of a quaternary carbon center adjacent to two carbonyl functionalities makes Ethyl 2,2-dimethyl-3-oxopentanoate a versatile intermediate. The ketone can be readily transformed into other functional groups such as alcohols and imines, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides. This dual functionality allows for a wide range of subsequent chemical modifications, making it a valuable scaffold for the construction of diverse molecular architectures.

Core Synthetic Strategies

The synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate primarily revolves around two strategic approaches: the acylation of a pre-formed enolate and the alkylation of an active methylene compound. Each strategy offers distinct advantages and requires careful consideration of reaction conditions to achieve optimal yields and purity.

Pathway 1: Acylation of Ethyl Isobutyrate Enolate

This is arguably the most direct and convergent approach to the target molecule. The core principle involves the formation of an enolate from ethyl isobutyrate, followed by its reaction with an acylating agent that provides the propanoyl group.

Mechanistic Rationale

The synthesis begins with the deprotonation of ethyl isobutyrate at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its high basicity and steric bulk, which minimizes side reactions such as nucleophilic attack on the ester carbonyl. The resulting lithium enolate is a potent nucleophile.

This enolate then undergoes a nucleophilic acyl substitution reaction with an appropriate acylating agent, such as propanoyl chloride or propanoic anhydride. The enolate attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (chloride or propanoate) furnishes the desired β-keto ester, Ethyl 2,2-dimethyl-3-oxopentanoate.

Experimental Protocol: Acylation with Propanoyl Chloride

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diisopropylamine | 101.19 | 1.54 g (2.1 mL) | 0.015 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.0 mL | 0.015 |

| Ethyl isobutyrate | 116.16 | 1.16 g (1.3 mL) | 0.010 |

| Propanoyl chloride | 92.52 | 1.02 g (1.0 mL) | 0.011 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| Saturated aqueous NH4Cl | - | 20 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (2.1 mL, 0.015 mol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 0.015 mol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA). To this LDA solution, add a solution of ethyl isobutyrate (1.3 mL, 0.010 mol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Acylation: Add propanoyl chloride (1.0 mL, 0.011 mol) to the enolate solution at -78 °C dropwise. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (20 mL).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2,2-dimethyl-3-oxopentanoate.

Caption: Acylation of Ethyl Isobutyrate Enolate Pathway.

Pathway 2: Modified Acetoacetic Ester Synthesis via Double Methylation

The traditional acetoacetic ester synthesis is a powerful method for producing α-substituted ketones.[1] To synthesize Ethyl 2,2-dimethyl-3-oxopentanoate, a modification involving a double methylation of a suitable β-keto ester precursor is required. A plausible starting material would be ethyl 3-oxopentanoate (ethyl propionylacetate).

Mechanistic Rationale

This synthetic route involves the sequential alkylation of an active methylene compound. The α-protons of ethyl 3-oxopentanoate are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a base, such as sodium ethoxide, generates a resonance-stabilized enolate.

This enolate can then act as a nucleophile in an SN2 reaction with a methylating agent, such as methyl iodide. This introduces the first methyl group at the α-position. A second deprotonation-methylation sequence is then performed to install the second methyl group, creating the desired quaternary carbon center. It is often advantageous to use a stronger base for the second alkylation, as the mono-alkylated product is slightly less acidic.[1]

Experimental Protocol: Double Methylation of Ethyl 3-Oxopentanoate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Step 1) | Moles (Step 1) | Quantity (Step 2) | Moles (Step 2) |

| Sodium Ethoxide | 68.05 | 0.75 g | 0.011 | 0.82 g | 0.012 |

| Ethyl 3-oxopentanoate | 144.17 | 1.44 g | 0.010 | - | - |

| Methyl Iodide | 141.94 | 1.56 g (0.69 mL) | 0.011 | 1.70 g (0.75 mL) | 0.012 |

| Ethanol, absolute | 46.07 | 30 mL | - | 30 mL | - |

| Diethyl ether | 74.12 | 100 mL | - | 100 mL | - |

| Dilute HCl | - | As needed | - | As needed | - |

| Brine | - | 20 mL | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | As needed | - |

Procedure:

-

First Methylation: In a flame-dried round-bottom flask, dissolve sodium ethoxide (0.75 g, 0.011 mol) in absolute ethanol (30 mL) under a nitrogen atmosphere. To this solution, add ethyl 3-oxopentanoate (1.44 g, 0.010 mol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation. Cool the solution in an ice bath and add methyl iodide (0.69 mL, 0.011 mol) dropwise. Allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Work-up (Intermediate): After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ethyl 2-methyl-3-oxopentanoate can be purified by distillation or used directly in the next step.

-

Second Methylation: Dissolve the crude ethyl 2-methyl-3-oxopentanoate in absolute ethanol (30 mL) in a clean, dry flask. Add sodium ethoxide (0.82 g, 0.012 mol) and stir for 30 minutes. Cool the mixture in an ice bath and add methyl iodide (0.75 mL, 0.012 mol). Reflux the reaction mixture for 4 hours.

-

Final Work-up and Purification: Cool the reaction mixture and work up as described in step 2. The final product, Ethyl 2,2-dimethyl-3-oxopentanoate, is purified by vacuum distillation.

Caption: Double Methylation of Ethyl 3-oxopentanoate.

Characterization of Ethyl 2,2-dimethyl-3-oxopentanoate

Physical Properties:

| Property | Value |

| CAS Number | 57959-48-5[2] |

| Molecular Formula | C9H16O3[2] |

| Molecular Weight | 172.22 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

Spectroscopic Data (Predicted/Referenced):

-

1H NMR (CDCl3, 400 MHz): Chemical shifts (δ) are expected for the ethyl ester protons (triplet and quartet), the ethyl ketone protons (triplet and quartet), and the gem-dimethyl protons (singlet).

-

13C NMR (CDCl3, 100 MHz): Signals are anticipated for the two carbonyl carbons (ketone and ester), the quaternary carbon, the methylene and methyl carbons of the ethyl groups, and the gem-dimethyl carbons.[2]

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functionalities.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.[2]

Safety and Handling

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. The reagents used in these syntheses, such as n-butyllithium, sodium ethoxide, and methyl iodide, are hazardous and require careful handling. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate can be effectively achieved through two primary pathways: the acylation of the ethyl isobutyrate enolate and the double methylation of ethyl 3-oxopentanoate. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The acylation route offers a more convergent and potentially higher-yielding approach, while the double methylation strategy builds upon the well-established principles of the acetoacetic ester synthesis. Both methods provide access to this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

-

A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link]

-

Ethyl 2,2-dimethyl-3-oxopentanoate. PubChem. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. ResearchGate. [Link]

-

The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. University of Diyala. [Link]

- WO2010112482A1 - A process for dimethylation of active methylene groups.

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link]

-

Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of. RSC Publishing. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. AIP Publishing. [Link]

-

Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]

-

Pentanoic acid, 2,2-dimethyl-, ethyl ester. NIST WebBook. [Link]

-

Acetoacetic ester synthesis. Wikipedia. [Link]

-

Propanoic acid, 2,2-dimethyl-, ethyl ester. NIST WebBook. [Link]

-

Enolate Alkylation and Acylation: General Reaction. YouTube. [Link]

-

Claisen Condensation & Ester Synthesis Solutions. Studylib. [Link]

-

ethyl ethoxalylpropionate. Organic Syntheses. [Link]

-

Acetoacetic acid, ethyl ester. Organic Syntheses. [Link]

-

(PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. [Link]

-

23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

-

Chemistry 3 - Acylation of enolates with an acid chloride. YouTube. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]

-

Write structures for all of the Claisen condensation products that reasonably may be expected to be formed from the following ester mixtures and sodium ethoxide. Vaia. [Link]

-

Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone - WordPress.com. [Link]

-

22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

Sources

Ethyl 2,2-dimethyl-3-oxopentanoate spectroscopic data (NMR, IR, MS)

Technical Monograph: Spectroscopic Characterization and Structural Analysis of Ethyl 2,2-dimethyl-3-oxopentanoate

Part 1: Executive Summary & Chemical Identity

Ethyl 2,2-dimethyl-3-oxopentanoate (CAS: 57959-48-5) is a specialized

This guide provides a definitive spectroscopic breakdown (NMR, IR, MS) and a validated synthesis workflow, designed for researchers requiring high-purity structural confirmation.

Chemical Profile

| Parameter | Detail |

| IUPAC Name | Ethyl 2,2-dimethyl-3-oxopentanoate |

| Common Name | |

| CAS Number | 57959-48-5 |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| SMILES | CCOC(=O)C(C)(C)C(=O)CC |

| Key Structural Feature | Quaternary |

Part 2: Synthesis & Experimental Protocol

To obtain a sample for spectroscopic analysis, the compound is typically synthesized via sequential alkylation of ethyl propionylacetate or ethyl acetoacetate. The following protocol describes the methylation of ethyl 2-methyl-3-oxopentanoate , which ensures high selectivity for the gem-dimethyl product.

Workflow Diagram: Sequential Alkylation

Caption: Sequential alkylation pathway to generate the quaternary carbon center.

Detailed Protocol

-

Reagents: Ethyl 2-methyl-3-oxopentanoate (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion), Methyl Iodide (1.2 eq), anhydrous THF.

-

Procedure:

-

Suspend NaH in anhydrous THF under Argon at 0°C.

-

Add Ethyl 2-methyl-3-oxopentanoate dropwise. Evolution of

gas indicates enolate formation. -

Stir for 30 minutes at 0°C.

-

Add Methyl Iodide (MeI) dropwise.[2]

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add saturated

. Extract with

-

-

Purification: Distillation in vacuo is required to separate the gem-dimethyl product from any unreacted mono-methyl precursor.

Part 3: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance ( & NMR)

The

Predicted

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.15 | Quartet ( | 2H | Ester | Deshielded by oxygen; characteristic ester quartet. |

| 2.48 | Quartet ( | 2H | Ketone | |

| 1.38 | Singlet | 6H | Gem-dimethyl | Diagnostic Peak. Singlet indicates no adjacent protons. Shifted downfield by two adjacent carbonyls. |

| 1.25 | Triplet ( | 3H | Ester | Coupled to ester methylene. |

| 1.05 | Triplet ( | 3H | Ketone | Coupled to ketone methylene; typically more upfield than ester methyl. |

-

Carbonyls: ~208 ppm (Ketone C=O), ~174 ppm (Ester C=O).

-

Quaternary Carbon: ~55-60 ppm (The gem-dimethyl carbon).

-

Methylene: ~61 ppm (

), ~32 ppm (Ketone -

Methyls: ~22 ppm (Gem-dimethyl), ~14 ppm (Ester

), ~8 ppm (Ketone

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments. Because the

-

1740-1745 cm

: Ester -

1710-1715 cm

: Ketone -

2980-2870 cm

: Aliphatic -

1100-1200 cm

:

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:

-

m/z 172: Molecular Ion (

).[4] -

m/z 127:

. Loss of ethoxy group from ester. -

m/z 115:

. Loss of the propionyl group. -

m/z 57:

. Propionyl cation (often the base peak). -

m/z 43:

. Propyl fragment.

Part 4: Quality Control & Self-Validation

To ensure the integrity of the synthesized or purchased material, apply the following validation logic:

-

The "Singlet Test" (NMR): If the region between 1.3-1.5 ppm shows a doublet or multiplet instead of a sharp singlet (6H), the methylation is incomplete (presence of mono-methyl impurity).

-

Enol Test (IR/NMR): The absence of broad OH bands in IR and absence of peaks >10 ppm in

NMR confirms the quaternary nature of the -

Integration Ratio: The ratio of the two ethyl group methyls (triplets) must be 1:1 (3H:3H). Any deviation suggests contamination with ethyl acetoacetate or solvent.

References

-

Synthesis of

-alkylated-

BenchChem. "2-Methyl-3-oxopentanoic Acid in Organic Synthesis." Application Notes. Link

-

-

General Spectroscopic D

-keto esters: -

Mass Spectrometry of Esters

-

NIST Mass Spectrometry Data Center.

-Keto Esters." NIST Chemistry WebBook. Link

-

-

NMR Solvent Impurities & Shifts

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

-

Sources

An In-Depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,2-dimethyl-3-oxopentanoate, a β-keto ester of interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical identity, physicochemical characteristics, spectroscopic profile, plausible synthetic routes, and key safety considerations.

Chemical Identity and Structure

Ethyl 2,2-dimethyl-3-oxopentanoate, identified by the CAS number 57959-48-5 , is a carbonyl compound possessing both a ketone and an ester functional group.[1] The presence of these two groups in a β-relationship (separated by a single carbon atom) is a key structural feature that dictates its chemical reactivity.[2] The α-carbon is notably quaternary, which sterically hinders some of the typical reactions seen in other β-keto esters.

The molecular structure of Ethyl 2,2-dimethyl-3-oxopentanoate is depicted below:

Caption: 2D Structure of Ethyl 2,2-dimethyl-3-oxopentanoate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| CAS Number | 57959-48-5 | PubChem[1] |

| IUPAC Name | Ethyl 2,2-dimethyl-3-oxopentanoate | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While raw spectral data for Ethyl 2,2-dimethyl-3-oxopentanoate is not widely published, its expected spectroscopic characteristics can be inferred from the known ranges for its constituent functional groups.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (TMS) would be:

-

A triplet corresponding to the methyl protons of the ethyl ester group.

-

A quartet from the methylene protons of the ethyl ester group.

-

A singlet for the six equivalent protons of the two methyl groups at the α-position.

-

A quartet from the methylene protons of the propionyl group.

-

A triplet from the methyl protons of the propionyl group.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The broad chemical shift range of ¹³C NMR allows for high resolution, often enabling the identification of each unique carbon atom.[4] The expected chemical shifts for Ethyl 2,2-dimethyl-3-oxopentanoate would include signals for the carbonyl carbons of the ketone and ester, the quaternary α-carbon, and the various methyl and methylene carbons.

Infrared (IR) Spectroscopy

The infrared spectrum is valuable for identifying the functional groups present in a molecule. For Ethyl 2,2-dimethyl-3-oxopentanoate, strong absorption bands characteristic of the following functional groups are expected:

-

C=O stretch (ketone): A strong absorption band is anticipated in the region of 1715-1730 cm⁻¹.

-

C=O stretch (ester): Another strong absorption band is expected around 1735-1750 cm⁻¹.

-

C-O stretch (ester): Absorption bands corresponding to the C-O single bonds of the ester group are also expected.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and elucidating the structure. The mass spectrum of Ethyl 2,2-dimethyl-3-oxopentanoate would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the ester and keto groups.

Synthesis and Reactivity

Proposed Synthesis: The Claisen Condensation

A plausible and widely used method for the synthesis of β-keto esters is the Claisen condensation.[5][6][7][8] This reaction involves the base-promoted condensation of two ester molecules to form a new carbon-carbon bond.[5] For the synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate, a mixed Claisen condensation would be a logical approach.

Caption: Proposed synthetic pathway via Claisen condensation.

Proposed Experimental Protocol:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Enolate Formation: To the stirred solution of sodium ethoxide, add ethyl propionate dropwise at a controlled temperature to facilitate the formation of the corresponding enolate.

-

Condensation: To the enolate solution, add ethyl 2,2-dimethylpropanoate dropwise. The reaction mixture is then typically heated to reflux for a specified period to drive the condensation reaction to completion.

-

Work-up and Purification: After cooling, the reaction is quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Ethyl 2,2-dimethyl-3-oxopentanoate.

Causality in Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of the ester without causing saponification.[5]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the base from being consumed by water and to avoid hydrolysis of the esters.

-

Temperature Control: Careful temperature control is necessary during the addition of reagents to manage the exothermic nature of the reaction and prevent side reactions.

Chemical Reactivity

The reactivity of Ethyl 2,2-dimethyl-3-oxopentanoate is governed by its β-keto ester functionality.[2] Key reactions include:

-

Alkylation: The presence of the quaternary α-carbon prevents further alkylation at this position, a common reaction for other β-keto esters.[9][10]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid, which can then undergo decarboxylation upon heating to yield a ketone.[9][11]

-

Reduction: The ketone and ester carbonyl groups can be selectively reduced using appropriate reducing agents.

-

Reactions with Nucleophiles: The carbonyl carbons are susceptible to nucleophilic attack. For instance, β-keto esters can react with aromatic amines to form hydroxyquinoline derivatives.[12]

Safety and Handling

Based on available safety data for similar compounds, Ethyl 2,2-dimethyl-3-oxopentanoate should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester with a unique structural feature of a quaternary α-carbon. While specific experimental data on its physical properties are limited, its chemical behavior can be predicted based on the well-established reactivity of its functional groups. The Claisen condensation offers a plausible route for its synthesis. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting. Further research to determine its experimental physical properties and explore its applications in organic synthesis would be a valuable contribution to the field.

References

-

19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. [Link]

-

Beta-Keto Ester Definition. (2025, September 15). Fiveable. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Esters to β-Ketoesters: Claisen Condensation Overview. (2023, April 30). JoVE. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. [Link]

-

Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC. [Link]

-

Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness.org. [Link]

-

Chapter 21: Ester Enolates. University of Calgary. [Link]

-

Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Royal Society of Chemistry. [Link]

-

Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. ACS Publications. [Link]

-

Ethyl 2,2-dimethyl-3-oxopentanoate. PubChem. [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

RIFM fragrance ingredient safety assessment, ethyl 3-methyl-2-oxopentanoate, CAS Registry Number 26516-27-8. (2021, June 24). ScienceDirect. [Link]

-

1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. [Link]

-

Ethyl 2-diazo-3-oxopentanoate. PubChem. [Link]

- A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.

-

Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. PrepChem.com. [Link]

-

Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Rsc.org. [Link]

-

Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-. the NIST WebBook. [Link]

-

methyl 2-methyl-3-oxopentanoate. Molecule.cz. [Link]

-

13C NMR Spectroscopy. Thieme. [Link]

-

CAS No: 2009-98-5 Manufacturers in Hyderabad, India. Srini Chem. [Link]

-

Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). PMC. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). NP-MRD. [Link]

-

13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (CDB000518). Cannabis Database. [Link]

-

An Electrospray-ionization Mass Spectrometer with New Features. The Rockefeller University. [Link]

-

5-Acetoxymethyl-2-furaldehyde. the NIST WebBook. [Link]

-

Nucleosides, nucleotides, and analogues. (2009, September 10). MassBank. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

- 1. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Ethyl 2-methyl-3-oxopentanoate | 759-66-0 [sigmaaldrich.com]

- 4. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. aklectures.com [aklectures.com]

- 10. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.fr [fishersci.fr]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester of interest in organic synthesis due to its potential as a versatile building block for more complex molecules. Its structure, featuring a quaternary carbon center adjacent to an ester functionality, presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway with detailed protocols, its physicochemical properties, and a discussion of its potential applications, particularly within the context of medicinal chemistry and drug development. A key aspect of this guide is to clearly differentiate this compound from its more commercially prevalent isomer, ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate, to prevent ambiguity in research and development activities.

Chemical Identity and Isomeric Distinction

Ethyl 2,2-dimethyl-3-oxopentanoate

-

IUPAC Name: ethyl 2,2-dimethyl-3-oxopentanoate[1]

-

CAS Number: 57959-48-5[1]

-

Molecular Formula: C₉H₁₆O₃[1]

-

Molecular Weight: 172.22 g/mol [1]

-

Synonyms: Pentanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester[1]

Isomeric Clarification: Ethyl 4,4-dimethyl-3-oxopentanoate

It is crucial to distinguish Ethyl 2,2-dimethyl-3-oxopentanoate from its structural isomer, Ethyl 4,4-dimethyl-3-oxopentanoate. The latter is more widely known by its common name, ethyl pivaloylacetate .

-

IUPAC Name: ethyl 4,4-dimethyl-3-oxopentanoate[2]

-

CAS Number: 17094-34-7[2]

-

Synonyms: Ethyl pivaloylacetate, 4,4-Dimethyl-3-oxopentanoic acid ethyl ester, Ethyl 4,4-dimethyl-3-oxovalerate[2]

The key structural difference lies in the position of the gem-dimethyl group relative to the carbonyl and ester functionalities, which significantly influences their chemical reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,2-dimethyl-3-oxopentanoate is presented in the table below. These computed properties provide essential information for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |

| XLogP3-AA | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 172.109944368 | PubChem[1] |

| Complexity | 182 | PubChem[1] |

Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate

While specific literature detailing the synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate is scarce, a plausible and logical synthetic route can be designed based on fundamental principles of organic chemistry, specifically the acylation of an enolate. The proposed method involves the acylation of ethyl 2,2-dimethylpropanoate with propionyl chloride.

Proposed Synthetic Pathway: Acylation of an Ester Enolate

This approach leverages the formation of a lithium enolate from ethyl 2,2-dimethylpropanoate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Caption: Proposed synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,2-dimethylpropanoate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the THF.

-

Slowly add n-butyllithium via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add ethyl 2,2-dimethylpropanoate dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Acylation:

-

Add propionyl chloride dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure Ethyl 2,2-dimethyl-3-oxopentanoate.

-

Rationale and Self-Validation

-

Choice of Base: LDA is a strong, non-nucleophilic base, ideal for quantitatively generating the ester enolate without competing nucleophilic attack on the ester carbonyl.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions such as self-condensation of the enolate and to ensure kinetic control of the acylation.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the enolate is highly basic and will be quenched by protic solvents like water.

-

Purification: The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data can be predicted based on the structure.

Potential Applications in Research and Drug Development

While there are no specific, documented applications of Ethyl 2,2-dimethyl-3-oxopentanoate in the synthesis of known pharmaceuticals, its structure as a β-keto ester suggests its potential as a valuable synthetic intermediate.

-

Scaffold for Heterocyclic Synthesis: β-keto esters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are common motifs in bioactive molecules.

-

Introduction of a Quaternary Center: The 2,2-dimethyl substitution provides a neopentyl-like structural feature, which can be desirable in drug design to enhance metabolic stability or to probe steric interactions within a biological target.

-

Further Functionalization: The ketone and ester functionalities allow for a range of subsequent chemical transformations, including reduction, alkylation, and condensation reactions, enabling the construction of more complex molecular architectures.

For comparison, a related compound, ethyl 3-methyl-2-oxopentanoate, has found applications as a perfuming ingredient, valued for its nutty and fruity aroma.[3][4] This highlights the potential for esters of this class in various chemical industries.

Trade Names

A thorough search of chemical databases and commercial supplier information reveals no registered trade names for Ethyl 2,2-dimethyl-3-oxopentanoate. It is typically referred to by its IUPAC name or CAS number by commercial suppliers.[5][6]

Conclusion

Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester with potential as a synthetic building block in organic chemistry. This guide has provided a comprehensive overview of its identity, distinguishing it from its common isomer, ethyl pivaloylacetate. A detailed, plausible synthetic protocol has been outlined, offering a practical approach for its preparation in a laboratory setting. While specific applications in drug development are yet to be reported, its structural features suggest its utility in the synthesis of novel heterocyclic systems and as a means to introduce a sterically hindered quaternary center into target molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry and other areas of chemical synthesis.

References

-

PubChem. Ethyl 2,2-dimethyl-3-oxopentanoate. Available from: [Link]

-

LookChem. Ethyl 4,4-dimethyl-3-oxopentanoate. Available from: [Link]

- Google Patents. Use of ethyl 3-methyl-2-oxopentanoate as a perfuming ingredient.

- Google Patents. Ethyl 3-methyl-2-oxopentanoate as a fragrance.

-

Chemchart. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7). Available from: [Link]

Sources

- 1. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4,4-dimethyl-3-oxopentanoate|lookchem [lookchem.com]

- 3. EP0921186A2 - Use of ethyl 3-methyl-2-oxopentanoate as a perfuming ingredient - Google Patents [patents.google.com]

- 4. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]

- 5. 57959-48-5|Ethyl 2,2-dimethyl-3-oxopentanoate|BLD Pharm [bldpharm.com]

- 6. Ethyl 2,2-dimethyl-3-oxopentanoate 95.00% | CAS: 57959-48-5 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopentanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-oxopentanoate, a versatile β-keto ester with significant applications in organic synthesis and as a key building block in the development of complex molecules. This document delves into the historical context of its chemical class, detailed synthetic methodologies with mechanistic insights, physicochemical and spectroscopic properties, and its emerging role in medicinal chemistry and drug discovery. The guide is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Historical Context

Ethyl 2,2-dimethyl-3-oxopentanoate, a member of the α,α-disubstituted β-keto ester family, represents a class of compounds that have been pivotal in the advancement of synthetic organic chemistry. While the specific discovery of this molecule is not prominently documented, its structural class is deeply rooted in the history of condensation reactions. The foundational Claisen condensation, discovered by Rainer Ludwig Claisen in 1887, provided the initial framework for the synthesis of β-keto esters by the base-catalyzed reaction of two ester molecules. This seminal work laid the groundwork for the synthesis of a vast array of β-dicarbonyl compounds, which are now recognized as essential synthons in the construction of complex molecular architectures.[1]

The development of synthetic methods for α,α-disubstituted β-keto esters, such as Ethyl 2,2-dimethyl-3-oxopentanoate, was a logical progression, driven by the need for more complex and sterically hindered building blocks in total synthesis and medicinal chemistry. These compounds offer unique reactivity and structural motifs that are valuable in the design of novel bioactive molecules.

Synthesis and Mechanistic Principles

The synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate can be approached through several strategic disconnections, primarily revolving around the formation of the carbon-carbon bond between the α- and β-positions of the keto ester. The most common and industrially scalable methods are based on the principles of the Claisen condensation and acylation of ester enolates.

Synthesis via Acylation of Ethyl Isobutyrate

A primary and efficient route to Ethyl 2,2-dimethyl-3-oxopentanoate involves the acylation of the enolate of ethyl isobutyrate with a suitable propionylating agent. This method offers high yields and good control over the product formation.

Reaction Scheme:

A plausible synthetic workflow for Ethyl 2,2-dimethyl-3-oxopentanoate.

Experimental Protocol:

-

Enolate Formation: A solution of ethyl isobutyrate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added dropwise to the solution. The LDA deprotonates the α-carbon of the ethyl isobutyrate to form the corresponding lithium enolate. The use of a strong, hindered base like LDA is crucial to ensure rapid and complete enolate formation while minimizing self-condensation side reactions.

-

Acylation: Propionyl chloride is then added slowly to the enolate solution at -78 °C. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the propionyl chloride, forming a tetrahedral intermediate.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 2,2-dimethyl-3-oxopentanoate can be purified by vacuum distillation to obtain the final product with high purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the enolate is a strong base and will readily react with any protic solvents, such as water, leading to the quenching of the enolate and reduced product yield.

-

Low Temperature: The use of low temperatures (-78 °C) is critical to control the reactivity of the enolate and prevent unwanted side reactions, such as self-condensation or decomposition.

-

Strong, Hindered Base: LDA is the base of choice due to its high basicity, which ensures complete deprotonation, and its steric bulk, which prevents it from acting as a nucleophile and attacking the ester carbonyl group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Ethyl 2,2-dimethyl-3-oxopentanoate is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 57959-48-5 | [2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the two equivalent methyl groups at the α-position (a singlet), and the ethyl group of the pentanoyl chain (a quartet and a triplet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone, the quaternary α-carbon, and the various methyl and methylene carbons in the molecule.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the region of 1710-1750 cm⁻¹.[2]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.[2]

Applications in Drug Discovery and Medicinal Chemistry

β-Keto esters are highly valued building blocks in the synthesis of pharmaceuticals due to their versatile reactivity.[1][4] The presence of two carbonyl groups allows for a wide range of chemical transformations, making them ideal starting materials for the construction of various heterocyclic and carbocyclic scaffolds found in many bioactive molecules.[5][6]

-

Introduction of a Gem-Dimethyl Group: The α,α-dimethyl substitution provides a sterically hindered environment that can be advantageous in drug design. This motif can influence the conformation of a molecule, enhance its metabolic stability by blocking sites of enzymatic oxidation, and improve its binding affinity to a target protein.

-

Precursor to Heterocyclic Compounds: β-Keto esters are well-known precursors for the synthesis of a variety of heterocycles, such as pyrazoles, pyrimidines, and pyridines, which are prevalent in many drug classes.[5][6] The reaction of Ethyl 2,2-dimethyl-3-oxopentanoate with dinucleophiles like hydrazines, ureas, or amidines can lead to the formation of diverse heterocyclic systems.

-

Scaffold for Further Functionalization: The reactive methylene group and the two carbonyl functionalities serve as handles for further chemical modifications, allowing for the introduction of various substituents and the construction of complex molecular libraries for high-throughput screening.

A noteworthy application of a structurally similar compound, 2,2-dimethyl-3-oxetanone, highlights the pharmaceutical relevance of the gem-dimethyl-β-carbonyl motif. This related structure is a key intermediate in the synthesis of various small molecule drug candidates, underscoring the potential of Ethyl 2,2-dimethyl-3-oxopentanoate in similar applications.[7] The oxetane ring, in this case, is a bioisostere for the ethyl group, but the core reactive unit is analogous.

Furthermore, derivatives of α-keto esters have been investigated as inhibitors of cysteine and serine proteinases, indicating a potential direct biological role for this class of compounds.[8]

Conclusion

Ethyl 2,2-dimethyl-3-oxopentanoate is a valuable and versatile chemical entity with a rich history rooted in the fundamental principles of organic synthesis. Its efficient synthesis, coupled with its unique structural and reactive properties, makes it a powerful tool for chemists in both academic and industrial research. As the demand for novel and complex small molecules in drug discovery continues to grow, the importance of key building blocks like Ethyl 2,2-dimethyl-3-oxopentanoate is set to increase. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to equip researchers with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

References

- Use of ethyl 3-methyl-2-oxopentanoate as a perfuming ingredient.

-

Ethyl 2,2-dimethyl-3-oxopentanoate. PubChem. [Link]

- Ethyl 3-methyl-2-oxopentanoate as a fragrance.

-

SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

- A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.

-

Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. PrepChem. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]

-

Recent advances in the transesterification of β-keto esters. University College Cork. [Link]

-

Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Alpha-diketone and alpha-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases. PubMed. [Link]

-

Ethyl 2-diazo-3-oxopentanoate. PubChem. [Link]

-

CAS No: 2009-98-5 Manufacturers in Hyderabad, India. Srini Chem. [Link]

-